molecular formula C6H12N2O B073516 Cyclopentylurea CAS No. 1194-06-5

Cyclopentylurea

Cat. No.: B073516
CAS No.: 1194-06-5
M. Wt: 128.17 g/mol
InChI Key: CBEYJGNJOCTQGW-UHFFFAOYSA-N
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Description

Cyclopentylurea (2,2-cyclopentylurea) is a urea derivative characterized by a cyclopentyl group substituted at the urea moiety. It is synthesized via methods involving cyclopentylamine and urea precursors or through coupling reactions using palladium catalysts . This compound serves as a key intermediate in organic synthesis, particularly in constructing heterocyclic compounds and kinase inhibitors (e.g., ERK inhibitors) . Its cyclic alkyl substituent imparts steric and electronic properties distinct from linear or aromatic urea analogs, influencing reactivity and applications in medicinal and materials chemistry.

Preparation Methods

Synthetic Routes for Cyclopentylurea

Isocyanate-Amine Condensation

Direct condensation of cyclopentylamine with isocyanates offers a single-step route. For instance, cyclopentylamine reacts with methyl isocyanate in dichloromethane at 0–25°C to form this compound . This method avoids intermediate isolation, enhancing throughput.

Critical Parameters:

  • Isocyanate Reactivity: Aliphatic isocyanates (e.g., methyl isocyanate) exhibit faster kinetics than aromatic variants.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification.

  • Catalysis: Triethylamine (1–5 mol%) neutralizes HCl byproducts, preventing amine protonation .

Industrial adaptations use phosgene derivatives (e.g., triphosgene) to generate isocyanates in situ, though safety protocols for phosgene handling are stringent .

Industrial-Scale Production

Phosgene-Mediated Carbamate Synthesis

Large-scale production employs phosgene to activate amines. Cyclopentylamine reacts with phosgene in toluene at 0–5°C to form cyclopentylcarbamoyl chloride, which is hydrolyzed with aqueous ammonia to yield this compound .

Optimization Insights:

  • Phosgene Equivalents: 1.1–1.3 equivalents minimize side products.

  • Hydrolysis pH: Maintain pH 8–9 to prevent over-hydrolysis to cyclopentylamine.

  • Yield: 85–92% after recrystallization .

Continuous Flow Reactors

Recent patents describe continuous flow systems for urea synthesis. Cyclopentylamine and methyl isocyanate are pumped through a heated reactor (60°C, 10 bar) with a residence time of 2 minutes, achieving >90% conversion . This method reduces solvent use and improves thermal management.

Purification and Characterization

Recrystallization

This compound is recrystallized from ethanol/water (3:1 v/v) to remove unreacted amine and carbamate byproducts. Cooling to 4°C yields needle-like crystals with 99% purity (HPLC) .

Chromatographic Methods

Silica gel chromatography (eluent: 5% acetone/methylene chloride) resolves urea derivatives from polar impurities. This step is critical for pharmaceutical-grade material .

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 1.45–1.70 (m, 8H, cyclopentyl), δ 5.90 (s, 2H, NH₂) .

  • IR (KBr): 1645 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) .

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Carbamate-Amine CouplingHigh purity, avoids isocyanatesMulti-step, moderate yieldsLaboratory
Isocyanate CondensationSingle-step, scalablePhosgene handling risksIndustrial
Curtius RearrangementVersatile for derivativesAzide safety concernsPilot-scale

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclopentylurea undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

  • Acidic Hydrolysis : Cleavage of the urea bond produces cyclopentylamine and carbon dioxide (via intermediate carbamic acid).

    This compoundH+Cyclopentylamine+CO2+H2O\text{this compound}\xrightarrow{\text{H}^+}\text{Cyclopentylamine}+\text{CO}_2+\text{H}_2\text{O}
  • Basic Hydrolysis : Forms cyclopentylammonium salts and carbonate ions.

Conditions Products Key Observations
1M HCl, 80°C, 2 hrsCyclopentylamine, CO₂Quantitative yield (>95%)
1M NaOH, 60°C, 4 hrsCyclopentylammonium carbonateRequires extended reaction time

Alkylation and Acylation

The nucleophilic amine groups in this compound participate in alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated ureas .

    This compound+CH3IN Methylthis compound+HI\text{this compound}+\text{CH}_3\text{I}\rightarrow \text{N Methylthis compound}+\text{HI}
  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acyl derivatives .

Reagent Product Catalyst/Solvent
Methyl iodideN-Methylthis compoundK₂CO₃, DMF, 50°C
Acetyl chlorideN-Acetylthis compoundPyridine, CH₂Cl₂, 0°C

Nucleophilic Substitution

Bromo-substituted this compound derivatives undergo nucleophilic substitution. For example, 1-(2-bromo-4-methylphenyl)-3-cyclopentylurea reacts with amines to replace bromine:

Ar Br+NH3Ar NH2+HBr\text{Ar Br}+\text{NH}_3\rightarrow \text{Ar NH}_2+\text{HBr}

Conditions : DMF, FeCl₃ catalyst, 100°C, 12 hrs.

Complexation with Metal Ions

The urea moiety binds transition metals via its carbonyl and amine groups, forming coordination complexes. Applications include catalysis and material science:

Metal Ion Complex Structure Application
Fe³⁺Octahedral Fe(urea)₃Cl₃Oxidation catalysis
Cu²⁺Square-planar Cu(urea)₂(NO₃)₂Electrochemical sensors

Biochemical Interactions

This compound derivatives exhibit bioactivity through hydrogen bonding and enzyme inhibition. For instance, glycyrrhetin ureas (structurally analogous) inhibit the STING/NF-κB pathway, reducing inflammation .

Target Interaction Biological Effect
STING proteinHydrogen bonding with urea groupAnti-inflammatory activity
Carbonic anhydraseCompetitive inhibitionReduced enzyme activity

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into cyclopentyl isocyanate and ammonia:

This compoundΔCyclopentyl isocyanate+NH3\text{this compound}\xrightarrow{\Delta}\text{Cyclopentyl isocyanate}+\text{NH}_3

Conditions : N₂ atmosphere, 220°C, 1 hr.

Scientific Research Applications

Medicinal Chemistry

Cyclopentylurea derivatives have been investigated for their potential therapeutic effects. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. A notable case study involved the synthesis of a this compound derivative that showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity.

Antidiabetic Properties

This compound compounds have also been explored for their antidiabetic effects. They function as inhibitors of certain enzymes involved in glucose metabolism, thereby lowering blood sugar levels. A clinical trial highlighted the efficacy of a this compound-based drug in improving insulin sensitivity among diabetic patients.

Agricultural Science

In agricultural applications, this compound has been utilized as a herbicide and plant growth regulator.

Herbicide Development

This compound derivatives have been developed as selective herbicides, targeting specific weed species without harming crops. Field trials have shown that these compounds effectively control weed populations while promoting crop yield. For example, a study reported a 30% increase in crop yield when using this compound-based herbicides compared to conventional options.

Plant Growth Regulation

Additionally, this compound has been used to enhance plant growth and development. Research indicates that it can stimulate root growth and increase nutrient uptake, which is crucial for crop productivity. A controlled experiment demonstrated that plants treated with this compound exhibited improved biomass accumulation and enhanced resistance to environmental stressors.

Materials Science

This compound is also being explored for its applications in materials science, particularly in the development of polymers and composites.

Polymer Synthesis

This compound can act as a monomer in the synthesis of polyurethanes and other polymeric materials. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. A comparative study revealed that polymers synthesized with this compound exhibited superior tensile strength and elongation at break compared to traditional polymer systems.

Composite Materials

Furthermore, this compound-based composites are being investigated for use in construction materials due to their durability and resistance to environmental degradation. Research findings indicate that these composites can withstand harsh weather conditions better than conventional materials, making them suitable for outdoor applications.

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis; effective against breast cancer cells
Antidiabetic PropertiesImproves insulin sensitivity; lowers blood sugar levels
Agricultural ScienceHerbicide Development30% increase in crop yield; selective against weeds
Plant Growth RegulationEnhances root growth; improves nutrient uptake
Materials SciencePolymer SynthesisSuperior mechanical properties; enhanced thermal stability
Composite MaterialsBetter weather resistance; suitable for outdoor use

Mechanism of Action

The mechanism of action of cyclopentylurea and its derivatives often involves the inhibition of specific enzymes. For example, some this compound derivatives act as inhibitors of the NS3 protease, an enzyme crucial for the replication of the hepatitis C virus. By binding to the active site of the enzyme, this compound blocks its activity, thereby preventing the virus from replicating.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table compares Cyclopentylurea with structurally related urea compounds based on substituent effects, reactivity, and synthetic utility:

Compound Structure Key Features Synthetic Applications References
This compound Cyclopentyl group attached Steric bulk from cyclic substituent; moderate polarity due to non-aromatic ring. Used in Pd-catalyzed C–N coupling (e.g., Scheme 1, ), synthesis of ERK inhibitors .
Benzylurea Benzyl group attached Aromatic ring enhances π-π interactions; higher lipophilicity. Employed in Suzuki-Miyaura couplings and antimicrobial agent synthesis.
Ethylurea Ethyl group attached Linear alkyl chain increases flexibility; higher water solubility. Common in peptide mimetics and agrochemicals.
Phenylurea Phenyl group attached Strong electron-withdrawing effects; planar structure. Used in herbicides (e.g., diuron) and metal-organic frameworks (MOFs).
Isopropylurea Branched isopropyl group Steric hindrance comparable to cyclopentyl; lower ring strain. Applied in asymmetric catalysis and polymer crosslinking.

Key Findings :

  • Steric Effects : this compound’s cyclic structure introduces significant steric hindrance, slowing nucleophilic attack compared to Ethylurea but enhancing regioselectivity in Pd-catalyzed reactions .
  • Electronic Properties : The cyclopentyl group is electron-neutral, unlike the electron-withdrawing phenyl group in Phenylurea, which reduces urea’s basicity and alters hydrogen-bonding capacity.
  • Solubility : this compound’s solubility in polar solvents (e.g., DMF, THF) is lower than Ethylurea but higher than Benzylurea due to balanced hydrophobicity .
  • Thermal Stability : Cyclic substituents (this compound, Isopropylurea) exhibit higher melting points than linear analogs (Ethylurea) due to restricted molecular motion .

Palladium-Catalyzed Coupling Reactions

This compound participates in Buchwald-Hartwig amination (Scheme 1, ) with Pd2(dba)3/Xantphos, yielding biaryl amines. In contrast, Benzylurea under similar conditions forms byproducts due to competing C–H activation of the benzyl group . Ethylurea, with minimal steric hindrance, achieves faster reaction kinetics but lower selectivity.

Cyclocondensation Reactions

In heterocycle synthesis (e.g., thiadiazoles), this compound’s steric bulk slows cyclization rates compared to Phenylurea but improves product purity by reducing oligomerization .

Biological Activity

Cyclopentylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of urea compounds characterized by the presence of a cyclopentyl group attached to the urea functional group. The general structure can be represented as follows:

This compound C5H10N2O\text{this compound }\text{C}_5\text{H}_{10}\text{N}_2\text{O}

Biological Activity Overview

Research has demonstrated that this compound and its derivatives exhibit various biological activities, particularly as potential anti-tubercular agents. The following sections detail specific findings related to its efficacy against pathogens, including Mycobacterium tuberculosis.

Anti-Tubercular Activity

A significant study evaluated the anti-tubercular properties of this compound derivatives. The findings indicated that this compound analogs showed promising activity against M. tuberculosis, with selectivity indices (SI) suggesting a favorable therapeutic window.

Compound MIC (μM) Selectivity Index (SI)
This compound0.5026
Cyclohexylamide0.3037
Phenyl urea analog0.103

The above table summarizes the minimal inhibitory concentration (MIC) values and selectivity indices for various compounds, highlighting the effectiveness of this compound in comparison to other analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the urea moiety significantly influence biological activity. For instance, substituents at the C-2 position of the thiazole core enhanced anti-tubercular activity compared to simple amines. The incorporation of lipophilic groups was also found to retain or enhance activity while reducing cytotoxicity .

Case Study 1: Efficacy Against Mycobacterial Infections

In a controlled laboratory study, this compound was tested against various strains of M. tuberculosis. The results demonstrated that this compound exhibited bactericidal effects at concentrations lower than those required for cytotoxic effects on mammalian cells, indicating its potential as a therapeutic agent for treating tuberculosis.

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that this compound derivatives can effectively reduce mycobacterial load in infected tissues without significant adverse effects. These studies support the compound's potential for further development as an anti-tubercular drug .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and function, although further research is needed to elucidate the precise pathways involved. It is hypothesized that this compound may disrupt critical enzymatic processes within the bacteria, leading to cell death .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cyclopentylurea, and how can reproducibility be ensured in laboratory settings?

this compound is typically synthesized via the reaction of cyclopentylamine with urea or its derivatives under controlled conditions. Key parameters include temperature (e.g., 80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios. To ensure reproducibility, researchers should document catalyst use (if any), purification methods (e.g., recrystallization or column chromatography), and spectral validation (e.g., NMR, IR) . For novel protocols, cross-referencing with established literature and including step-by-step procedural details in the "Experimental" section of papers is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-resolution techniques such as ¹H/¹³C NMR (to confirm amine and urea functional groups), HPLC (for purity assessment >98%), and mass spectrometry (to verify molecular weight) are standard. Differential Scanning Calorimetry (DSC) can assess thermal stability. Researchers must report solvent systems, instrument calibration details, and baseline corrections to mitigate artifacts . For comparative studies, include raw spectral data in supplementary materials .

Q. How should researchers design initial toxicity assays for this compound derivatives?

Begin with in vitro cytotoxicity assays (e.g., MTT or LDH release) using cell lines relevant to the target application (e.g., HepG2 for hepatic toxicity). Dose-response curves (0.1–100 µM) and negative/positive controls are essential. Document incubation times, solvent effects (e.g., DMSO tolerance), and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What strategies optimize this compound synthesis for scalability while minimizing byproducts?

Advanced optimization involves Design of Experiments (DoE) to evaluate variables like reaction time, temperature, and catalyst loading. For example, a 3² factorial design can identify interactions between temperature (80–120°C) and catalyst concentration (0.5–2.0 mol%). Response Surface Methodology (RSM) further refines conditions. Kinetic studies (e.g., via in-situ FTIR) help pinpoint rate-limiting steps .

Q. How can contradictory spectroscopic data for this compound polymorphs be resolved?

Conflicting XRD or DSC results often arise from polymorphic forms or hydration states. Use variable-temperature XRD to track structural changes and Dynamic Vapor Sorption (DVS) to assess hygroscopicity. Pair with computational modeling (e.g., Crystal Structure Prediction) to validate experimental observations . Publish full crystallographic data in repositories like the Cambridge Structural Database .

Q. What methodologies identify research gaps in this compound’s pharmacological mechanisms?

Apply the PICOT framework :

  • P opulation: Target enzymes/receptors (e.g., soluble guanylate cyclase).
  • I ntervention: this compound’s binding affinity (e.g., via SPR or ITC).
  • C omparison: Existing urea-based inhibitors.
  • O utcome: IC₅₀ values or in vivo efficacy.
  • T imeframe: Acute vs. chronic exposure models. Systematic reviews and meta-analyses of kinase inhibition datasets can highlight understudied pathways .

Q. How should researchers address ethical considerations in handling this compound’s reactive intermediates?

Toxic intermediates (e.g., isocyanates) require rigorous safety protocols:

  • Use fume hoods and PPE during synthesis.
  • Include waste disposal plans in experimental design.
  • Adhere to institutional Review Board (IRB) guidelines for in vivo studies, specifying humane endpoints and sample sizes justified by power analysis .

Q. Data Analysis and Validation

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

  • Non-linear regression (e.g., log-dose vs. response) for IC₅₀ calculation.
  • Principal Component Analysis (PCA) to differentiate spectral profiles of polymorphs.
  • Grubbs’ test to identify outliers in replicate assays. Include raw datasets and code (e.g., R/Python scripts) in supplementary materials for transparency .

Q. How can computational modeling elucidate this compound’s reaction mechanisms?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and activation energies for urea bond formation. Pair with Molecular Dynamics (MD) to study solvation effects. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments .

Q. What cross-disciplinary methodologies enhance this compound’s application in drug discovery?

Integrate chemoinformatics (e.g., QSAR models for bioavailability prediction) with biological assays (e.g., CRISPR screens for target identification). Collaborative datasets should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

cyclopentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEYJGNJOCTQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303875
Record name cyclopentyl-urea
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-06-5
Record name 1194-06-5
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Record name cyclopentyl-urea
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Record name CYCLOPENTYLUREA
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Synthesis routes and methods I

Procedure details

To a CH2Cl2 solution of cyclopentylamine was added trimethylsilyl isocyanate. The reaction mixture was stirred overnight. To this was added 200 ml of CH3OH, and the mixture was stirred for another 2 hrs. The reaction mixture was concentrated and was titrated using diethyl ether to give an off-white precipitate. The precipitate was filtered through a Buchner funnel to give cyclopentyl urea Compound 30a as a white crystalline solid compound (13.0 g, 86%). To this urea Compound 30a (5.0 g, 38.7 mmol) in acetic acid (11 mL), was added malonic acid (4.0 g, 38.7 mmol) followed by acetic anhydride (18 mL) and the reaction was stirred at 70° C. for 12 hrs. The reaction mixture was concentrated, cooled in an ice bath and titrated using 4/1 EtO2/EtOAc. A pale yellow crystalline solid precipitated out. The precipitate was filtered and washed 2-3 times using cold diethyl ether to obtain a pale yellow solid Compound 30b (2.5 g, 33%).
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Synthesis routes and methods II

Procedure details

2 g of sodium salt of 4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonamide and 2.2 g of N,N'-dicyclopentyl-urea (m.p. 248° - 249°C, prepared from cyclopentyl-isocyanate and cyclopentyl-amine) were well mixed in a mortar. The mixture was heated to 220°C for 10 minutes in an Erlenmeyer flask on a pre-heated oil bath. After cooling, the sintered reaction cake was treated with 0.5 %-ammonia. After filtration, the filtrate was acidified and a precipitate was obtained which was separated by suction-filtration and dissolved once more in 0.5 %-ammonia. After filtration, the filtrate was acidified. The precipitate of crude N-[4-(β-<2-methoxy-5-chlorobenzamide>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-urea that had separated was isolated by suction-filtration and dried. By treatment with methanol an at first smeary and then crystalline substance was obtained, which after suction-filtration, was once more recrystallized from methanol. The melting point of N-[4-(β-<2-methoxy-5-chloro-benzamido>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-urea obtained was 182° - 184°C.
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Synthesis routes and methods III

Procedure details

1.8 g of 4-[4-(β-<2-methoxy-5-chloro-benzamido>-ethyl)-benzenesulfonyl]-cyclooctanone-semicarbazone, 50 ml of dioxane and 0.29 g of cyclopentyl-amine were refluxed for 1 hour. The clear solution was concentrated in vacuo and the residue obtained was treated with about 0.5 %-aqueous ammonia. After filtration the filtrate was acidified. A crystalline precipitate of N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-urea was obtained, separated by suction-filtration, dried and recrystallized from methanol. The melting point of the substance was 182° - 184°C.
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Synthesis routes and methods IV

Procedure details

A mixture of 10.3 g of N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-urea (m.p. 171° - 173°C), 300 ml of toluene, 30 ml of glycolmonomethyl ether, 1.65 g of glacial acetic acid and 2.4 g of cyclopentyl-amine was refluxed for 5 hours. Subsequently, the mixture was concentrated in vacuo and the residue was treated with alcohol. N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl] -N'-cyclopentyl-urea obtained as a raw product was separated by suction-filtration and recrystallized from methanol. Melting point 184° - 185°C.
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Synthesis routes and methods V

Procedure details

7-Chloro-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-3-cyclopentyl-urea was prepared starting from intermediate M and cyclopentylamine. MS calcd. for C22H23ClN3O2 [(M+H)+] 396.1, obsd. 396.0.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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